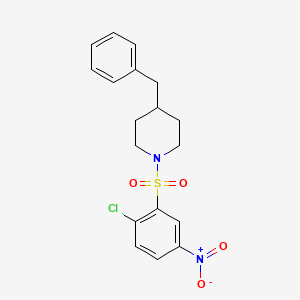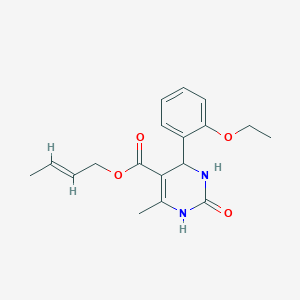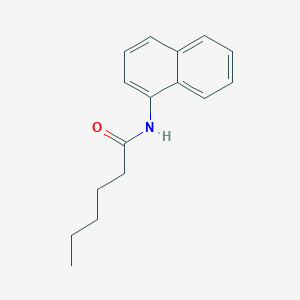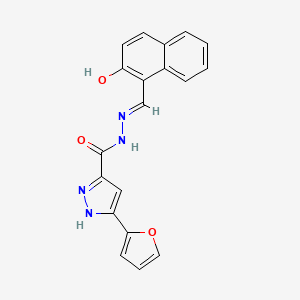![molecular formula C26H23ClFN3O3S B11686847 2-[3-[2-(4-chlorophenyl)ethyl]-1-(4-fluorophenyl)-5-oxo-2-thioxoimidazolidin-4-yl]-N-(4-methoxyphenyl)acetamide](/img/structure/B11686847.png)
2-[3-[2-(4-chlorophenyl)ethyl]-1-(4-fluorophenyl)-5-oxo-2-thioxoimidazolidin-4-yl]-N-(4-methoxyphenyl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[3-[2-(4-chlorophenyl)ethyl]-1-(4-fluorophenyl)-5-oxo-2-thioxoimidazolidin-4-yl]-N-(4-methoxyphenyl)acetamide is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound features a unique structure that includes multiple aromatic rings and functional groups, making it a subject of interest for researchers.
Méthodes De Préparation
The synthesis of 2-[3-[2-(4-chlorophenyl)ethyl]-1-(4-fluorophenyl)-5-oxo-2-thioxoimidazolidin-4-yl]-N-(4-methoxyphenyl)acetamide involves several steps. The synthetic route typically starts with the preparation of the core imidazolidinone structure, followed by the introduction of the chlorophenyl, fluorophenyl, and methoxyphenyl groups. The reaction conditions often require specific catalysts and solvents to ensure the desired product yield and purity. Industrial production methods may involve optimization of these reaction conditions to scale up the synthesis while maintaining efficiency and cost-effectiveness.
Analyse Des Réactions Chimiques
This compound can undergo various chemical reactions, including:
Oxidation: The presence of aromatic rings and functional groups allows for oxidation reactions, which can be facilitated by reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reagents like lithium aluminum hydride or sodium borohydride, targeting specific functional groups within the compound.
Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions, depending on the reagents and conditions used. Common reagents include halogens, nitrating agents, and sulfonating agents.
Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield various products, depending on the specific functional groups targeted.
Applications De Recherche Scientifique
2-[3-[2-(4-chlorophenyl)ethyl]-1-(4-fluorophenyl)-5-oxo-2-thioxoimidazolidin-4-yl]-N-(4-methoxyphenyl)acetamide has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in various organic reactions.
Biology: The compound’s structure allows it to interact with biological molecules, making it useful in studying biochemical pathways and mechanisms.
Industry: Used in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of 2-[3-[2-(4-chlorophenyl)ethyl]-1-(4-fluorophenyl)-5-oxo-2-thioxoimidazolidin-4-yl]-N-(4-methoxyphenyl)acetamide involves its interaction with molecular targets such as enzymes, receptors, or other proteins. The compound’s unique structure allows it to bind to these targets, modulating their activity and influencing various biochemical pathways. The specific pathways involved depend on the context of its application, whether in biological systems or chemical reactions.
Comparaison Avec Des Composés Similaires
Compared to other similar compounds, 2-[3-[2-(4-chlorophenyl)ethyl]-1-(4-fluorophenyl)-5-oxo-2-thioxoimidazolidin-4-yl]-N-(4-methoxyphenyl)acetamide stands out due to its unique combination of functional groups and aromatic rings. Similar compounds may include:
2-[3-[2-(4-chlorophenyl)ethyl]-1-(4-fluorophenyl)-5-oxo-2-thioxoimidazolidin-4-yl]-N-(4-hydroxyphenyl)acetamide: Differing by the presence of a hydroxy group instead of a methoxy group.
2-[3-[2-(4-chlorophenyl)ethyl]-1-(4-fluorophenyl)-5-oxo-2-thioxoimidazolidin-4-yl]-N-(4-nitrophenyl)acetamide: Differing by the presence of a nitro group instead of a methoxy group.
Propriétés
Formule moléculaire |
C26H23ClFN3O3S |
|---|---|
Poids moléculaire |
512.0 g/mol |
Nom IUPAC |
2-[3-[2-(4-chlorophenyl)ethyl]-1-(4-fluorophenyl)-5-oxo-2-sulfanylideneimidazolidin-4-yl]-N-(4-methoxyphenyl)acetamide |
InChI |
InChI=1S/C26H23ClFN3O3S/c1-34-22-12-8-20(9-13-22)29-24(32)16-23-25(33)31(21-10-6-19(28)7-11-21)26(35)30(23)15-14-17-2-4-18(27)5-3-17/h2-13,23H,14-16H2,1H3,(H,29,32) |
Clé InChI |
NZKVQWUPMMXMNB-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC=C(C=C1)NC(=O)CC2C(=O)N(C(=S)N2CCC3=CC=C(C=C3)Cl)C4=CC=C(C=C4)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![17-(2-Methoxy-4-nitrophenyl)-17-azapentacyclo[6.6.5.02,7.09,14.015,19]nonadeca-2,4,6,9,11,13-hexaene-16,18-dione](/img/structure/B11686767.png)
![decyl (2E)-3-[5-(3-nitrophenyl)furan-2-yl]prop-2-enoate](/img/structure/B11686771.png)
![methyl 4-({(2Z)-6-[(2-fluorophenyl)carbamoyl]-3-methyl-4-oxo-1,3-thiazinan-2-ylidene}amino)benzoate](/img/structure/B11686776.png)
![(2-methoxy-4-{(Z)-[(2Z)-4-oxo-3-phenyl-2-(phenylimino)-1,3-thiazolidin-5-ylidene]methyl}phenoxy)acetonitrile](/img/structure/B11686777.png)
![6-[(2-fluoro-6-nitrobenzyl)sulfanyl]-1,2,4-triazine-3,5(2H,4H)-dione](/img/structure/B11686782.png)
![N'-[(Z)-(2-hydroxy-3-methoxyphenyl)methylidene]pyrazine-2-carbohydrazide](/img/structure/B11686796.png)
![N-(2-chloro-4-{[(4-iodophenyl)carbonyl]amino}phenyl)furan-2-carboxamide](/img/structure/B11686805.png)
![N'-[(Z)-(2-hydroxyphenyl)methylidene]-6-methylpyridine-3-carbohydrazide](/img/structure/B11686811.png)


![2-[3-[2-(3,4-dimethoxyphenyl)ethyl]-5-oxo-1-(2-phenylethyl)-2-thioxoimidazolidin-4-yl]-N-(4-fluorophenyl)acetamide](/img/structure/B11686835.png)


